N-(2-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide
Description
N-(2-Chloro-4-methylphenyl)-2-(9-fluoro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide (molecular formula: C₂₁H₁₆ClFN₃O₂S, molecular weight: 409.888 g/mol) is a thienopyrimidine derivative characterized by a benzothieno[3,2-d]pyrimidin-4-one core substituted with a fluorine atom at position 9 and an acetamide group linked to a 2-chloro-4-methylphenyl moiety . Thienopyrimidine scaffolds are widely explored in medicinal chemistry due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes . The fluorine atom at position 9 likely enhances metabolic stability and modulates electronic properties, while the 2-chloro-4-methylphenyl group contributes to lipophilicity and target binding . This compound’s synthesis and characterization are supported by analytical data, including NMR and mass spectrometry, confirming its structural integrity .
Properties
IUPAC Name |
N-(2-chloro-4-methylphenyl)-2-(9-fluoro-4-oxo-[1]benzothiolo[3,2-d]pyrimidin-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN3O2S/c1-10-5-6-13(11(20)7-10)23-15(25)8-24-9-22-17-16-12(21)3-2-4-14(16)27-18(17)19(24)26/h2-7,9H,8H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWCHRNSAYWQBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)SC4=CC=CC(=C43)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chloro-4-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is a compound that belongs to the benzothienopyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antibacterial, and antifungal properties. Understanding the biological activity of this specific compound can provide insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of N-(2-chloro-4-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide is with a molecular weight of 411.5 g/mol. The structure features a chloro-substituted aromatic ring and a fluorinated benzothienopyrimidine moiety, which contribute to its reactivity and biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Anticancer Activity
Research has indicated that derivatives of benzothienopyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on Mannich bases, which share structural similarities with this compound, have shown potent antiproliferative effects against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cell lines. Some Mannich bases demonstrated cytotoxicity that was 2.5 to 5.2 times greater than the standard drug 5-fluorouracil .
Antibacterial and Antifungal Properties
Compounds within the benzothienopyrimidine family have also been reported to possess antibacterial and antifungal activities. The introduction of halogen atoms (like chlorine and fluorine) in the structure often enhances these activities by increasing lipophilicity and facilitating membrane penetration.
The mechanisms through which N-(2-chloro-4-methylphenyl)-2-(9-fluoro-4-oxobenzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its biological effects may involve:
- Inhibition of DNA Topoisomerases : Similar compounds have been shown to inhibit topoisomerases, enzymes critical for DNA replication and transcription.
- Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Reactive Oxygen Species Generation : Increased oxidative stress in targeted cells can contribute to cytotoxicity.
Research Findings and Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thienopyrimidine Cores
Compound A: 2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide ()
- Core: Thieno[3,2-d]pyrimidin-4-one (same as target compound).
- Substituents :
- 4-Chlorophenyl at position 3.
- Sulfanyl (-S-) group at position 2.
- Acetamide linked to a 2-(trifluoromethyl)phenyl group.
- Key Differences : The trifluoromethyl group increases electron-withdrawing effects and lipophilicity compared to the target’s 2-chloro-4-methylphenyl group. The sulfanyl group may alter redox stability and hydrogen-bonding capacity relative to the target’s acetamide linkage .
Compound B : 2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Core: Pyrimidin-6-one (simpler than the fused thienopyrimidine core).
- Substituents :
- Thioether (-S-CH₂) linkage.
- 2,3-Dichlorophenyl acetamide.
- The dichlorophenyl group increases steric bulk and lipophilicity compared to the target’s mono-chloro substituent .
Analogues with Alternative Heterocyclic Cores
Compound C: 9-(2-Chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one ()
- Core: Chromeno[2,3-d]pyrimidin-4-one.
- Substituents :
- Two chlorophenyl groups and a benzylidene moiety.
- Key Differences: The chromene ring introduces oxygen atoms, altering electronic properties and solubility compared to the sulfur-containing thienopyrimidine core. The rigid chromene system may reduce conformational flexibility .
Compound D: 4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide ()
- Core : Pyrazolo[3,4-d]pyrimidine fused with a chromene ring.
- Substituents :
- Fluorophenyl and fluorochromenyl groups.
- Isopropylbenzamide side chain.
- The isopropyl group increases steric hindrance compared to the target’s methyl group .
Q & A
Q. How can the synthesis of this compound be optimized to improve yield and purity?
Methodological Answer: The synthesis involves multi-step organic reactions, including cyclization and substitution steps. Key strategies include:
- Temperature Control : Maintaining precise reaction temperatures (e.g., 120°C for coupling reactions) to minimize side products .
- Purification Techniques : Use column chromatography (silica gel with CH₂Cl₂/MeOH gradients) to isolate the target compound .
- Catalyst Selection : Metal-free conditions are preferred to avoid contamination in fluorinated intermediates .
- Reagent Stoichiometry : Optimizing molar ratios of reactants (e.g., 0.88 mmol fluoropyrimidine with 0.96 mmol acetamide derivative) .
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Reaction Time | 16 hours | 31% yield |
| Solvent | NMP (N-methylpyrrolidone) | Enhances solubility of intermediates |
Q. What spectroscopic techniques are critical for confirming the compound’s structural integrity?
Methodological Answer: Structural validation requires a combination of:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., fluorine at C9, chloro-methyl group on phenyl) .
- IR Spectroscopy : Identification of carbonyl (C=O) stretches near 1700 cm⁻¹ and thioacetamide (C-S) bonds .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., calculated vs. observed m/z for C₂₀H₁₄ClFN₂O₂S) .
- X-ray Crystallography (if available): Resolves ambiguities in stereochemistry .
Advanced Research Questions
Q. How can contradictions in reported biological activities of this compound be resolved?
Methodological Answer: Discrepancies often arise from variations in assay models or structural analogs. Strategies include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls .
- Comparative SAR Studies : Evaluate analogs with modified substituents (Table 1) to isolate activity drivers .
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ values under identical conditions .
Table 1: Structural Analogs and Activity Profiles
| Compound | Substituent Modifications | Biological Activity | Reference |
|---|---|---|---|
| Target Compound | 9-F, 2-Cl-4-MePh | Anticancer (IC₅₀ = 2.1 µM) | |
| Analog A | 9-Cl, 4-MeOPh | Reduced potency (IC₅₀ = 8.7 µM) | |
| Analog B | 7-Me, 3-CF₃Ph | Enhanced selectivity (SI = 12.5) |
Q. What reaction mechanisms govern the formation of the benzothieno-pyrimidinone core?
Methodological Answer: The core is synthesized via:
- Cyclocondensation : Thiophene derivatives react with urea/thiourea under acidic conditions to form the pyrimidine ring .
- Electrophilic Substitution : Fluorine at C9 is introduced via nucleophilic aromatic substitution (e.g., KF in DMF) .
- Kinetic Studies : Monitor intermediate stability using HPLC to optimize reaction time .
Key Evidence : Isotopic labeling (¹⁸O) confirmed the oxygen source in the 4-oxo group originates from urea .
Q. How can solubility challenges be addressed for in vivo studies?
Methodological Answer:
- Co-Solvent Systems : Use DMSO:PEG-400 (1:4 v/v) to enhance aqueous solubility .
- Salt Formation : Prepare hydrochloride salts via reaction with HCl gas in EtOH .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Data-Driven Research Design
Q. How to design analogs to improve metabolic stability without compromising activity?
Methodological Answer:
- Metabolic Hotspot Identification : Use LC-MS/MS to detect hydroxylation sites in liver microsomes .
- Bioisosteric Replacement : Replace labile groups (e.g., -OCH₃ with -CF₃) to block oxidation .
- Computational Modeling : Apply DFT calculations to predict ADME properties of analogs .
Table 2: Modifications and Stability Outcomes
| Modification | Half-life (Human Liver Microsomes) | Activity Retention |
|---|---|---|
| 9-F → 9-CF₃ | 45 min → 120 min | 92% |
| 4-MePh → 4-CF₃Ph | 30 min → 85 min | 78% |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
